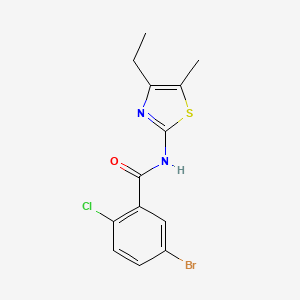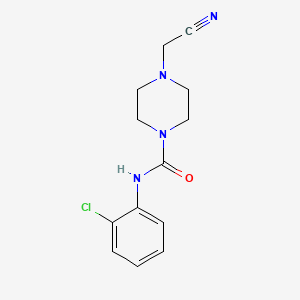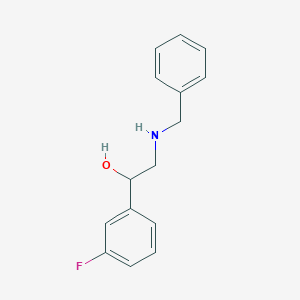![molecular formula C14H19NO3 B7560067 3-[Cyclopropyl-[(2-methoxyphenyl)methyl]amino]propanoic acid](/img/structure/B7560067.png)
3-[Cyclopropyl-[(2-methoxyphenyl)methyl]amino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[Cyclopropyl-[(2-methoxyphenyl)methyl]amino]propanoic acid, also known as CPP-115, is a synthetic compound that has been extensively studied for its potential use in treating various neurological disorders. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of the neurotransmitter GABA in the brain. Inhibition of this enzyme leads to an increase in GABA levels, which can have a range of beneficial effects on brain function.
Mechanism of Action
3-[Cyclopropyl-[(2-methoxyphenyl)methyl]amino]propanoic acid works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, this compound leads to an increase in GABA levels, which can have a range of beneficial effects on brain function. GABA is the main inhibitory neurotransmitter in the brain and plays a key role in regulating neuronal activity. By increasing GABA levels, this compound can reduce neuronal excitability and prevent the spread of seizures in the brain.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects in animal models. In addition to increasing GABA levels in the brain, this compound has been shown to reduce glutamate levels, another neurotransmitter that is involved in neuronal excitability. This compound has also been shown to increase the expression of GABA receptors in the brain, which can enhance the effects of GABA. Physiologically, this compound has been shown to reduce seizure activity, reduce drug-seeking behavior, and have anxiolytic effects in animal models.
Advantages and Limitations for Lab Experiments
3-[Cyclopropyl-[(2-methoxyphenyl)methyl]amino]propanoic acid has several advantages for use in lab experiments. It is a potent and selective inhibitor of GABA transaminase, which makes it a useful tool for studying the role of GABA in brain function. This compound is also stable and easy to synthesize, which makes it a convenient compound to work with. However, there are also limitations to using this compound in lab experiments. It is a relatively new compound, and its effects on human brain function are not yet fully understood. Additionally, this compound is not selective for GABA transaminase and can also inhibit other enzymes, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on 3-[Cyclopropyl-[(2-methoxyphenyl)methyl]amino]propanoic acid. One area of interest is the potential use of this compound in treating epilepsy and other neurological disorders. Clinical trials are currently underway to evaluate the safety and efficacy of this compound in humans. Another area of interest is the development of more selective inhibitors of GABA transaminase, which could have fewer off-target effects than this compound. Finally, there is interest in understanding the molecular mechanisms underlying the effects of this compound on brain function, which could lead to the development of new treatments for neurological disorders.
Synthesis Methods
The synthesis of 3-[Cyclopropyl-[(2-methoxyphenyl)methyl]amino]propanoic acid involves several steps, starting with the reaction of cyclopropylamine with 2-methoxybenzyl chloride to form the intermediate 2-methoxybenzylcyclopropylamine. This intermediate is then reacted with 3-chloropropanoic acid to form this compound. The synthesis of this compound has been optimized to achieve high yields and purity, and several different methods have been described in the literature.
Scientific Research Applications
3-[Cyclopropyl-[(2-methoxyphenyl)methyl]amino]propanoic acid has been extensively studied for its potential use in treating various neurological disorders, including epilepsy, addiction, and anxiety. In preclinical studies, this compound has been shown to increase GABA levels in the brain and reduce seizure activity in animal models of epilepsy. This compound has also been shown to reduce drug-seeking behavior in animal models of addiction and to have anxiolytic effects in animal models of anxiety.
properties
IUPAC Name |
3-[cyclopropyl-[(2-methoxyphenyl)methyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-18-13-5-3-2-4-11(13)10-15(12-6-7-12)9-8-14(16)17/h2-5,12H,6-10H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMRTUMHTXLPGMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN(CCC(=O)O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-4-fluoro-N-[2-(propylamino)ethyl]benzamide](/img/structure/B7559985.png)
![4-[(5-Bromothiophene-3-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B7559991.png)
![5,7-dimethyl-N-(1H-1,2,4-triazol-5-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7559996.png)


![2-(difluoromethoxy)-N-[2-(ethylamino)ethyl]benzamide](/img/structure/B7560027.png)
![[1-[[2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methyl]piperidin-2-yl]methanol](/img/structure/B7560033.png)
![N-[2-(3-fluorophenyl)pyrimidin-5-yl]-1-phenyl-3-pyridin-3-ylpyrazole-4-carboxamide](/img/structure/B7560040.png)

![2-[4-(2-Propan-2-yloxyethyl)piperazin-1-yl]propanoic acid](/img/structure/B7560056.png)
![2-[Butan-2-yl(pyridine-3-carbonyl)amino]acetic acid](/img/structure/B7560064.png)

![2-[Butan-2-yl-(3,5-dimethyl-1,2-oxazole-4-carbonyl)amino]acetic acid](/img/structure/B7560074.png)
![3-[(2-Chlorophenyl)methyl]-5-pyrrolidin-3-yl-1,2,4-oxadiazole](/img/structure/B7560107.png)